molecular formula C19H15NO4 B2973976 N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034284-65-4

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2973976
CAS No.: 2034284-65-4
M. Wt: 321.332
InChI Key: YGPCSFZQICHDLA-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzodioxole ring fused with a furan moiety, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Attachment of the Furan Moiety: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-3-yl benzyl chloride.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using benzoic acid derivatives and appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole derivatives, which share the benzodioxole ring structure.

Uniqueness

N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring fused with a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c21-19(15-5-6-17-18(9-15)24-12-23-17)20-10-13-1-3-14(4-2-13)16-7-8-22-11-16/h1-9,11H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCSFZQICHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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